molecular formula C12H14BrNO2 B1375613 1-(3-Bromophenyl)piperidine-4-carboxylic acid CAS No. 1059536-36-5

1-(3-Bromophenyl)piperidine-4-carboxylic acid

Cat. No. B1375613
Key on ui cas rn: 1059536-36-5
M. Wt: 284.15 g/mol
InChI Key: SEZDIKBWBKCELD-UHFFFAOYSA-N
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Patent
US08962619B2

Procedure details

To a solution of ethyl 1-(3-bromophenyl)piperidine-4-carboxylate (5.6 g, 18 mmol) in THF/MeOH (360 mL, 1:1), was added a solution of NaOH (1M, 90 mL) at rt. The mixture was heated at 50° C. for 30 min and organic solvent was removed under reduced pressure. The water solution was mixed with ice and 1M HCl (90 mL) and extracted with dichloromethane/methanol. The combined organic phase was dried over unhydrous Na2SO4 and evaporated. The residue was solidified with dichloromethane/hexane to give the titled compound (4.4 g, 85%) as a white solid.
Name
ethyl 1-(3-bromophenyl)piperidine-4-carboxylate
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
360 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][CH:11]([C:14]([O:16]CC)=[O:15])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+]>C1COCC1.CO>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:9][CH2:10][CH:11]([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
ethyl 1-(3-bromophenyl)piperidine-4-carboxylate
Quantity
5.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1CCC(CC1)C(=O)OCC
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
organic solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The water solution was mixed with ice and 1M HCl (90 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane/methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over unhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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